1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1,6-dimethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a complex organic compound that belongs to the class of N-heterocyclic scaffolds . These scaffolds are key structural units for pharmaceutical, agrochemical, and material science applications . The 1H-imidazo[1,2-b]pyrazole scaffold has been selectively functionalized using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Synthesis Analysis
The synthesis of this compound involves a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1H-imidazo[1,2-b]pyrazole scaffold at its core . This scaffold is selectively functionalized using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Future Directions
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Properties
IUPAC Name |
1,6-dimethyl-7-phenylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-12(11-6-4-3-5-7-11)13-15(2)8-9-16(13)14-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWAEIHWGNSLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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